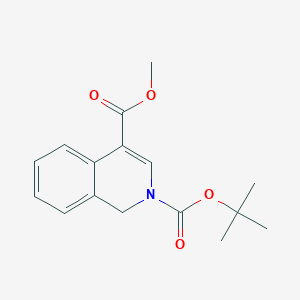![molecular formula C18H30ClNO B1397311 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride CAS No. 1219980-97-8](/img/structure/B1397311.png)
2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride
Descripción general
Descripción
2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C18H30ClNO and its molecular weight is 311.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including compounds structurally related to 2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride, have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity. Research by Sugimoto et al. (1990) found that introducing bulky moieties and alkyl or phenyl groups enhances anti-AChE activity. Notably, one of the synthesized compounds showed an affinity significantly greater for AChE than for butyrylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).
Synthesis and SAR of AChE Inhibitors
Further investigation into the structure-activity relationships (SAR) of piperidine derivatives has been conducted. Another study by Sugimoto et al. (1992) extended SAR to rigid analogues and derivatives with enhanced anti-AChE activity, identifying compounds with selective affinity to AChE over BuChE (Sugimoto et al., 1992).
Use in Asymmetric Synthesis
The versatility of piperidine derivatives is also evident in their application in asymmetric synthesis. Passarella et al. (2005) demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester in the stereoselective synthesis of various biologically active alkaloids, showcasing the compound's role as a chiral building block (Passarella et al., 2005).
Potential in Proteinkinase Inhibition
Another area of application is in the synthesis of potent proteinkinase inhibitors. Hao et al. (2011) described an asymmetric synthesis route for a key intermediate used in the synthesis of CP-690550, a proteinkinase inhibitor. This synthesis suggests potential industrial applications due to its mild conditions and high yields (Hao et al., 2011).
Propiedades
IUPAC Name |
2-[2-[(4-tert-butylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-18(2,3)16-9-7-15(8-10-16)14-20-13-11-17-6-4-5-12-19-17;/h7-10,17,19H,4-6,11-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRQQFNAUKLQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397247.png)

